(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 850910-74-6) is a benzamide derivative characterized by a unique sulfamoyl group substituted with two 2-cyanoethyl moieties and a 3-ethylbenzo[d]thiazol-2(3H)-ylidene ring system. Its molecular formula is C22H21N5O3S2, with a molecular weight of 467.6 g/mol and a Z-configuration at the benzothiazolylidene-imine bond. Key calculated properties include an XLogP3 value of 2.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 151 Ų, suggesting moderate solubility in polar solvents. The compound has 8 rotatable bonds, which may influence its conformational flexibility and pharmacokinetic behavior .
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-2-27-19-7-3-4-8-20(19)31-22(27)25-21(28)17-9-11-18(12-10-17)32(29,30)26(15-5-13-23)16-6-14-24/h3-4,7-12H,2,5-6,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFENPKGGCPDZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 368.45 g/mol
The structure features a thiazole ring, a sulfamoyl group, and a cyanoethyl substituent, which contribute to its reactivity and biological properties.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antimicrobial Properties : The presence of the sulfamoyl group suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related thiazole derivatives. The results showed that compounds with similar functionalities inhibited tumor growth in vitro and in vivo models, suggesting potential for further development as anticancer agents .
Study 2: Antimicrobial Activity
Research conducted by Pharmaceutical Biology demonstrated that sulfamoyl derivatives possess significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparative Biological Activity Table
Synthesis and Characterization
The synthesis of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been reported using various methods including condensation reactions between thiazole derivatives and sulfamoyl chlorides. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Toxicity Studies
Toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile. In vitro cytotoxicity tests on normal human cell lines yielded moderate toxicity levels, necessitating careful consideration in therapeutic applications.
Comparison with Similar Compounds
The compound shares structural motifs with benzamide and heterocyclic derivatives reported in the literature, particularly thiadiazole- and benzothiazole-based analogs. Below is a detailed comparison based on structural features, physicochemical properties, and synthesis.
Structural Features
Core Heterocyclic Systems
- Target Compound : Contains a benzo[d]thiazol-2(3H)-ylidene ring fused with a benzamide group. The 3-ethyl substituent on the benzothiazole ring enhances steric bulk compared to simpler analogs.
- Analogs: Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Features a thiadiazole core substituted with isoxazole and phenyl groups . Compound 8a (N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide): Incorporates a pyridine ring with acetyl and methyl substituents .
Functional Group Variations
- Target Compound: The bis(2-cyanoethyl)sulfamoyl group distinguishes it from analogs. The cyanoethyl substituents may enhance electron-withdrawing effects and influence binding interactions.
- Analogs: Compound 8b (6-(5-benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester): Contains an ethyl ester and benzoyl group, increasing hydrophobicity . Compound 8c (6-(5-benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic acid ethyl ester): Features a phenyl-substituted nicotinic ester, further enhancing aromaticity .
Physicochemical Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 467.6 | 2.5 | 151 | 8 |
| Compound 6 | 348.39 | N/A | N/A | N/A |
| Compound 8a | 414.49 | N/A | N/A | N/A |
| Compound 8c | 506.59 | N/A | N/A | N/A |
- The target compound’s higher molecular weight (467.6 vs. 348–506.59 g/mol) and moderate TPSA (151 Ų) suggest balanced solubility and membrane permeability relative to analogs.
Melting Points
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
